

# potential therapeutic targets of indazole derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *3-Iodo-1H-indazole-6-carboxylic acid*

**Cat. No.:** *B1439100*

[Get Quote](#)

An In-Depth Technical Guide to the Therapeutic Targets of Indazole Derivatives for Drug Development Professionals

## Executive Summary

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing potent and selective ligands for a wide array of biological targets. This has led to the development of several FDA-approved drugs and numerous clinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, with a primary focus on oncology. We will delve into the validated mechanisms of action for established drugs, explore emerging targets at the forefront of research, and provide detailed experimental frameworks for target validation. The guide is structured to provide drug development professionals with a deep, mechanistic understanding of how this scaffold can be leveraged to address critical disease pathways, from aberrant cell signaling and DNA repair to cancer metabolism.

## Part 1: The Indazole Scaffold: A Privileged Core in Modern Drug Discovery Physicochemical Properties and Tautomerism

The indazole nucleus is an aromatic heterocyclic system that can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most derivatives.<sup>[1]</sup> This structural feature is critical for its role as a bioisostere for other aromatic systems, such as indole, and provides a key hydrogen bond donor/acceptor motif for interacting with protein targets. The ability to substitute at various positions on both the pyrazole and benzene rings allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.<sup>[1][2]</sup>

## Significance in Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of small molecule therapeutics, particularly in oncology.<sup>[3][4][5]</sup> Its rigid structure provides a well-defined vector for positioning functional groups to achieve high-affinity binding to enzyme active sites. Several successful drugs, including Axitinib, Pazopanib, and Niraparib, feature this core, demonstrating its clinical and commercial relevance.<sup>[6]</sup> The diverse biological activities associated with indazole derivatives—spanning anti-tumor, anti-inflammatory, and anti-microbial effects—underscore its versatility and importance in the pursuit of novel therapeutic agents.<sup>[4][7]</sup>

## Part 2: Validated Therapeutic Targets in Oncology

The broadest application of indazole derivatives has been in cancer therapy, where they have been successfully developed to modulate three critical pillars of cancer biology: aberrant cell signaling, DNA damage response, and tumor metabolism.

### Protein Kinase Inhibition: Targeting Aberrant Cell Signaling

Protein kinases are a major class of enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.<sup>[7][8]</sup>

Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families of tyrosine kinases are the principal drivers

of this process.[9] Indazole derivatives Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that potently block these pathways.[10][11][12][13]

Mechanism of Action: Pazopanib and Axitinib function as ATP-competitive inhibitors, binding to the intracellular kinase domain of VEGFRs and PDGFRs.[14][15] This blockade prevents receptor autophosphorylation and activation, thereby disrupting downstream signaling cascades (e.g., PI3K-AKT, RAS-MAPK) that lead to endothelial cell proliferation, migration, and survival.[15][16] The ultimate effect is the inhibition of tumor angiogenesis, which starves the tumor of essential nutrients and oxygen.[13] Axitinib is noted for its high potency and selectivity for VEGFRs 1, 2, and 3.[9][15]

Diagram: VEGFR Signaling and TKI Inhibition





[Click to download full resolution via product page](#)

Caption: Enzastaurin targets PKC $\beta$  to disrupt pro-survival AKT signaling.

## DNA Damage Response (DDR) Inhibition: Exploiting Synthetic Lethality

Targeting the DNA Damage Response (DDR) is a powerful anti-cancer strategy. Cancers with pre-existing defects in one DNA repair pathway become exquisitely dependent on alternative, compensatory pathways for survival. Inhibiting these remaining pathways creates a "synthetic lethal" scenario, killing cancer cells while largely sparing normal cells.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. [17] Niraparib is a potent, selective PARP1/2 inhibitor built on an indazole scaffold. [1][18] Mechanism of Action: Niraparib's efficacy stems from two related mechanisms. [19] First, it competitively inhibits the catalytic activity of PARP, preventing the repair of SSBs. Unrepaired SSBs collapse into highly toxic DNA double-strand breaks (DSBs) during replication. [20] In normal cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic catastrophe and cell death. [21] [22] Second, Niraparib "traps" the PARP enzyme on the DNA at the site of damage. [17] This PARP-DNA complex is itself a cytotoxic lesion that stalls replication forks and is even more toxic than the unrepaired SSB, enhancing the synthetic lethal effect. [17][19]

Diagram: Synthetic Lethality with PARP Inhibition



[Click to download full resolution via product page](#)

Caption: PARP inhibition is synthetically lethal in cells with defective HRR.

Table 2: Activity of Indazole-Based PARP Inhibitors

| Compound            | Target | Enzyme IC <sub>50</sub><br>(nM) | Cell<br>Proliferation<br>CC <sub>50</sub> (nM)<br>(BRCA1-<br>deficient cells) | Reference |
|---------------------|--------|---------------------------------|-------------------------------------------------------------------------------|-----------|
| Niraparib (MK-4827) | PARP-1 | 3.8                             | 10 - 100                                                                      | [23]      |
|                     | PARP-2 | 2.1                             | (Cell line<br>dependent)                                                      | [23]      |

| Analog 48 | PARP | 4 | 42 | [24]|

#### Experimental Protocol: Cell-Based PARP Activity Assay

This protocol describes a method to measure the inhibition of PARP activity within whole cells, providing a more physiologically relevant context than a purely enzymatic assay.

- Principle: Cells are treated with a DNA-damaging agent (e.g., H<sub>2</sub>O<sub>2</sub>) to induce SSBs and activate PARP. PARP consumes NAD<sup>+</sup> to synthesize poly(ADP-ribose) (PAR) chains. The level of PARylation is then quantified using an anti-PAR antibody in an ELISA-like format. The inhibitory effect of a compound is measured by the reduction in the PAR signal.
- Materials:
  - BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a proficient control (e.g., MDA-MB-231).
  - 96-well cell culture plates.
  - Indazole test compounds (e.g., Niraparib as a positive control).

- Hydrogen peroxide ( $H_2O_2$ ).
- Fixation/Permeabilization Buffer (e.g., 4% paraformaldehyde, 0.2% Triton X-100).
- Blocking Buffer (e.g., 5% BSA in PBS).
- Primary Antibody: Mouse anti-PAR monoclonal antibody.
- Secondary Antibody: HRP-conjugated anti-mouse IgG.
- HRP Substrate (e.g., TMB).
- Stop Solution (e.g., 1 M  $H_2SO_4$ ).

- Methodology:
  1. Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
  2. Compound Treatment: Pre-treat cells with serial dilutions of the indazole test compounds for 1-2 hours.
  3. DNA Damage Induction: Add  $H_2O_2$  (e.g., 200  $\mu M$  final concentration) to all wells except the negative control and incubate for 15 minutes at 37°C to activate PARP.
  4. Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize for 20 minutes.
  5. Blocking: Wash cells and block non-specific antibody binding with Blocking Buffer for 1 hour.
  6. Antibody Incubation: Incubate with the primary anti-PAR antibody overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
  7. Detection: Wash cells thoroughly. Add TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.
  8. Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:

1. Subtract the background absorbance (no H<sub>2</sub>O<sub>2</sub> treatment).
2. Normalize the data, where 0% inhibition is the signal from cells treated with H<sub>2</sub>O<sub>2</sub> and vehicle (DMSO), and 100% inhibition is the signal from undamaged cells.
3. Plot the normalized response against the log of the inhibitor concentration to determine the cellular EC<sub>50</sub> value.

- Causality and Self-Validation:
  - Causality: The experiment directly links compound treatment to the inhibition of a specific molecular event (PARylation) in response to a defined stimulus (DNA damage). Comparing activity in BRCA-deficient vs. proficient cells helps confirm the synthetic lethality hypothesis.
  - Trustworthiness: A known PARP inhibitor serves as a positive control. The ELISA format is quantitative and reproducible. Demonstrating a dose-dependent reduction in the PAR signal provides strong evidence of on-target activity.

## Cancer Metabolism: Starving the Tumor

Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon known as the Warburg effect, characterized by high rates of aerobic glycolysis. [25] Targeting these unique metabolic dependencies is a promising therapeutic strategy.

Lonidamine (LND) is an indazole-3-carboxylic acid derivative that disrupts energy metabolism in cancer cells. [25][26] Mechanism of Action: Lonidamine's mechanism is multifaceted. It potently inhibits the mitochondrially-bound form of Hexokinase (HK-II), a key enzyme in the first step of glycolysis that is often overexpressed in tumors. [25] It also inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation. [27][28] Furthermore, LND has been shown to inhibit respiratory Complex II and the efflux of lactic acid via monocarboxylate transporters (MCTs). [27][29] The combined effect is a severe disruption of both glycolytic and mitochondrial ATP production, leading to an energy crisis and cell death. [26][27]

Diagram: Metabolic Inhibition by Lonidamine

[Click to download full resolution via product page](#)

Caption: Lonidamine disrupts multiple nodes in cancer energy metabolism.

## Part 3: Emerging and Novel Therapeutic Targets

Beyond the well-established targets, the indazole scaffold is being actively explored for its potential to inhibit a range of other proteins implicated in cancer and other diseases.

- 3.1. Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression in tumors leads to genomic instability. Indazole derivatives have been identified as potent inhibitors of Aurora A and B, offering a way to target mitotic progression. [30][31]\*
- 3.2. Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Gene amplification and mutations can lead to oncogenic signaling. Indazole-based compounds have been developed as selective FGFR inhibitors. [30][32]\*
- 3.3. Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins (e.g., AKT, ERBB2). Gamendazole, an indazole derivative initially studied for male contraception, was found to target HSP90AB1 and the elongation factor EEF1A1, leading to the degradation of HSP90 client proteins and suggesting a novel anti-proliferative mechanism. [33][34][35]\*
- 3.4. Other Targets of Interest: Research has highlighted the potential of indazole derivatives to inhibit other important cancer targets, including Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion; Hypoxia-inducible factor-1 (HIF-1), a master regulator of the cellular response to hypoxia; and Carbonic Anhydrases (CAs), which regulate tumor pH. [4][30]

## Part 4: Future Perspectives and Drug Development Considerations

The proven success of the indazole scaffold validates its status as a privileged structure in drug discovery. Future efforts will likely focus on several key areas:

- Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation indazole derivatives will need to address known resistance mutations in targets like kinases.
- Expanding Beyond Oncology: While the primary focus has been cancer, the biological activities of indazole derivatives suggest potential applications in inflammatory diseases, neurodegeneration, and infectious diseases. [3][4]\*
- Structure-Activity Relationship (SAR) Insights: Continued exploration of the indazole chemical space, guided by computational

modeling and fragment-based design, will uncover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. [24][31] The strategic modification of substitution patterns on the indazole ring will be key to tuning activity against specific target isoforms and achieving desired therapeutic outcomes.

This guide illustrates that the potential of indazole derivatives is far from exhausted. The scaffold's inherent versatility, combined with a deepening understanding of disease biology, ensures that it will remain a valuable core for the development of innovative medicines targeting a wide spectrum of human diseases.

## References

- Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Urology Textbook.
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). The Livers Matters.
- Axitinib - Wikipedia. (n.d.). Wikipedia.
- Pazopanib - Wikipedia. (n.d.). Wikipedia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2022). PubMed Central.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2021). NIH.
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (2018). PubMed.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (2009). PubMed.
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC. (2015). NIH.
- Mechanism of Antineoplastic Activity of Lonidamine - PMC. (2019). NIH.
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. (2021). PubMed.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (2012). PubMed.
- What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse.
- Lonidamine - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of Lonidamine? (2024). Patsnap Synapse.
- Enzastaurin Hydrochloride - MassiveBio. (2025). MassiveBio.

- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates IL1a Transcription in Rat Sertoli Cells - ISU ReD. (2008). Iowa State University.
- Mechanism of antineoplastic activity of Lonidamine - PubMed. (2019). NIH.
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (2018). PubMed.
- What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.
- Enzastaurin, a Protein Kinase C $\beta$ -Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. (2007). AACR Journals.
- What is Axitinib used for? (2024). Patsnap Synapse.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr. Oracle.
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). ACS Publications.
- Mechanism of Action of the Antineoplastic Drug Lonidamine:  $^{31}P$  and  $^{13}C$  Nuclear Magnetic Resonance Studies. (1995). AACR Journals.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Axitinib - Action Kidney Cancer. (n.d.). Action Kidney Cancer.
- ENZASTAURIN: FIGHTING MALIGNANT CANCERS. (n.d.). AG Scientific.
- Axitinib: MedlinePlus Drug Information. (2024). MedlinePlus.
- Enzastaurin - Wikipedia. (n.d.). Wikipedia.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). Bentham Science Publisher.
- Recent Advances in the Development of Indazole-based Anticancer Agents. (n.d.). Wiley Online Library.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates IL1a transcription in rat Sertoli cells - PubMed. (2008). PubMed.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016). PubMed.
- [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates IL1a transcription in rat Sertoli cells. (2008). Semantic Scholar.
- Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. (2010). PubMed.

- Enzastaurin inhibits ABCB1-mediated drug efflux independently of effects on protein kinase C signalling and the cellular p53 status. (2017). NIH.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2010). ACS Publications.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers.
- Pathways for the synthesis of indazole derivatives. (2021). ResearchGate.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024). PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). NIH.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates IL1a Transcription in Rat Sertoli Cells1. (2008). Oxford Academic.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates IL1a Transcription in Rat Sertoli Cells1 | Biology of Reproduction. (2008). Oxford Academic.
- Synthesis of 1H-indazole derivatives | Download Scientific Diagram. (2024). ResearchGate.
- Scheme 20. Synthesis of indazole derivatives in different methods. (2024). ResearchGate.
- Pd(PPh<sub>3</sub>)<sub>4</sub> Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. (2016). NIH.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Development of Indazole-based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects\_Chemicalbook [chemicalbook.com]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. Pazopanib - Wikipedia [en.wikipedia.org]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 15. What is Axitinib used for? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urology-textbook.com [urology-textbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 25. Lonidamine - Wikipedia [en.wikipedia.org]
- 26. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 27. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of antineoplastic activity of Lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 34. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates IL1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates IL1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [potential therapeutic targets of indazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439100#potential-therapeutic-targets-of-indazole-derivatives]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)